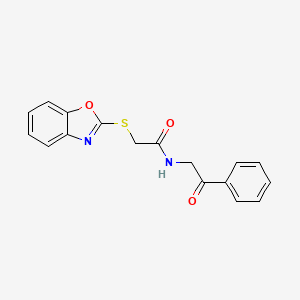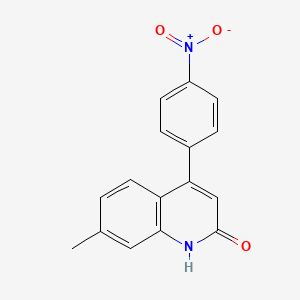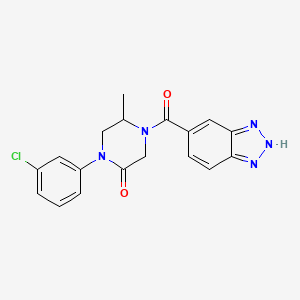![molecular formula C13H12N4O B5563061 3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B5563061.png)
3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves condensation reactions. A novel derivative within this family was synthesized through a condensation reaction of 3-amino-1,2,4-triazole with 4-hyroxy-6-methyl-pyran-2-one, showcasing the versatility and reactivity of this chemical scaffold (Lahmidi et al., 2019). Additionally, the synthesis in supercritical carbon dioxide has been demonstrated for a related compound, highlighting an environmentally friendly approach (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been characterized by various techniques, including X-ray single crystal diffraction (XRD) and spectroscopic methods (1H NMR, 13C NMR, and IR), providing detailed insights into their geometric parameters and confirming their structural integrity (Lahmidi et al., 2019).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, demonstrating their reactivity and potential for further chemical modifications. The reactions include tandem aza-Wittig reactions for the synthesis of complex derivatives, illustrating the compounds' versatility in organic synthesis (Zhao Jun, 2005).
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications
- A study focused on the synthesis of thiazolopyrimidines and their derivatives, including 3-benzyl-5-methylthiazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidin-2-thiones, to explore their antimicrobial and antitumor potentials. Some compounds exhibited promising antimicrobial activity, although none showed significant antitumor activity (M. Said et al., 2004).
Spectroscopic Characterization and Antibacterial Activity
- Research on a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, specifically ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate, highlighted its spectroscopic characterization and antibacterial activity against various microbial strains, indicating its potential as an antibacterial agent (S. Lahmidi et al., 2019).
Cardiovascular Applications
- A series of 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines were synthesized as inhibitors of cyclic AMP phosphodiesterase from various tissues, with some derivatives showing potential as new cardiovascular agents. Notably, one compound demonstrated significant cardiac output increase in dogs without affecting heart rate, suggesting a specific action in the cardiovascular system (T. Novinson et al., 1982).
Antiparasital Activity
- The synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one-based complexes and their evaluation for antiparasital activity against Trypanosoma cruzi revealed very promising results, outperforming the reference drug used for Chagas disease treatment, benznidazole. This indicates the compound's potential in developing new therapeutic agents for parasitic infections (Ana B. Caballero et al., 2011).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-7-12(18)17-13(15-10)16(9-14-17)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNCEQZYTWVMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N(C=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

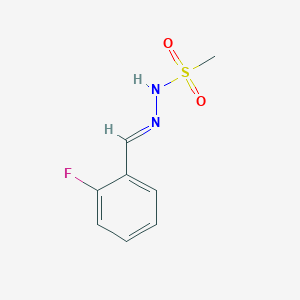
![N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)
![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)
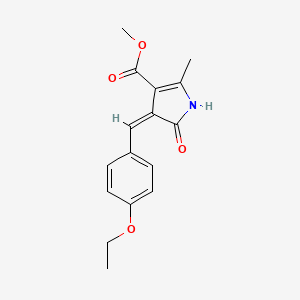
![1-{[3-(4-fluorophenyl)-5-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5563007.png)
![ethyl 8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate](/img/structure/B5563011.png)
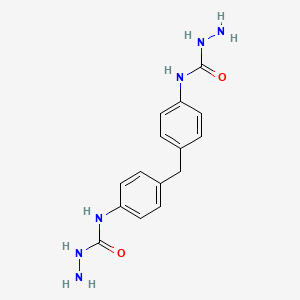
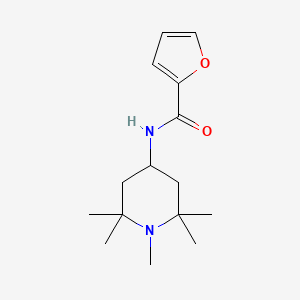
![8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5563035.png)
![4-{[(2-ethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5563050.png)
